3-Bromo-5-(1-methylpyrazol-4-yl)pyridin-2-amine
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Overview
Description
3-Bromo-5-(1-methylpyrazol-4-yl)pyridin-2-amine is a heterocyclic compound that features a bromine atom, a pyrazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(1-methylpyrazol-4-yl)pyridin-2-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Coupling with Pyridine: The final step involves coupling the brominated pyrazole with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(1-methylpyrazol-4-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a nitro derivative.
Scientific Research Applications
3-Bromo-5-(1-methylpyrazol-4-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(1-methylpyrazol-4-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine
- 3-bromo-5-(1-methyl-1H-pyrazol-4-yl)benzene
- 3-bromo-5-(1-methyl-1H-pyrazol-4-yl)thiophene
Uniqueness
3-Bromo-5-(1-methylpyrazol-4-yl)pyridin-2-amine is unique due to the presence of both a pyrazole and pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in the design of novel compounds with specific biological activities .
Properties
Molecular Formula |
C9H9BrN4 |
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Molecular Weight |
253.10 g/mol |
IUPAC Name |
3-bromo-5-(1-methylpyrazol-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C9H9BrN4/c1-14-5-7(4-13-14)6-2-8(10)9(11)12-3-6/h2-5H,1H3,(H2,11,12) |
InChI Key |
QJSOOVORLIHXQP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=C(N=C2)N)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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